molecular formula C20H19ClN2O3S B285895 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione

5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione

カタログ番号: B285895
分子量: 402.9 g/mol
InChIキー: PEPBJCHRMAGCDK-LDADJPATSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione, also known as CP-465,022, is a small molecule inhibitor of the orexin-1 receptor. It was developed as a potential treatment for insomnia and other sleep disorders.

作用機序

5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of wakefulness and sleep. By blocking the activity of the orexin-1 receptor, this compound promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
This compound has been shown to increase total sleep time and decrease wakefulness in animal models. It has also been shown to reduce anxiety and depression-like behaviors in rodents. In addition, this compound has been shown to improve glucose tolerance and reduce body weight in obese mice.

実験室実験の利点と制限

One advantage of using 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione in lab experiments is its selectivity for the orexin-1 receptor, which allows for more specific targeting of this receptor. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in some experiments.

将来の方向性

There are several potential future directions for research on 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione. One area of interest is the potential use of this compound in the treatment of obesity and other metabolic disorders. Another area of interest is the potential use of this compound in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on sleep and wakefulness.

合成法

5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione was first synthesized by Pfizer in 2002. The synthesis method involves the reaction of 2-chlorobenzaldehyde and 2-furfural in the presence of ammonium acetate to form 5-(2-chlorophenyl)-2-furylmethanol. This intermediate is then reacted with 1-piperidinemethanethiol and 2,4-thiazolidinedione to form this compound.

科学的研究の応用

5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential use as a treatment for insomnia and other sleep disorders. It has also been studied for its effects on anxiety, depression, and addiction. In addition, this compound has been investigated for its potential use in the treatment of obesity and other metabolic disorders.

特性

分子式

C20H19ClN2O3S

分子量

402.9 g/mol

IUPAC名

(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H19ClN2O3S/c21-16-7-3-2-6-15(16)17-9-8-14(26-17)12-18-19(24)23(20(25)27-18)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2/b18-12+

InChIキー

PEPBJCHRMAGCDK-LDADJPATSA-N

異性体SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=O

SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=O

正規SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。